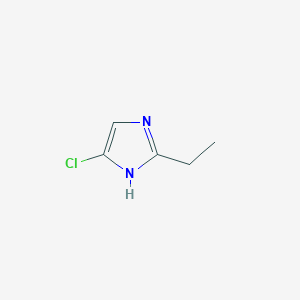
2-Ethyl-5-chloro-1H-imidazole
Overview
Description
“2-Ethyl-5-chloro-1H-imidazole” is an imidazole compound . It has a molecular weight of 130.58 . The IUPAC name for this compound is 5-chloro-2-ethyl-1H-imidazole .
Synthesis Analysis
Imidazoles can be synthesized from 1,2-diketones and urotropine in the presence of ammonium acetate . A NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate and subsequent base-promoted cycloaddition with benzyl isocyanide derivatives enables a straightforward and high-yielding synthesis of 1,4-diaryl-1H-imidazoles .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C5H7ClN2 . The InChI code for this compound is 1S/C5H7ClN2/c1-2-5-7-3-4(6)8-5/h3H,2H2,1H3,(H,7,8) .
Chemical Reactions Analysis
Imidazoles are key components to functional molecules that are used in a variety of everyday applications . They show a broad range of chemical and biological properties . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described .
Physical and Chemical Properties Analysis
“this compound” is a white or colorless solid that is highly soluble in water and other polar solvents . It has a molecular weight of 130.58 .
Scientific Research Applications
Synthesis and Structural Characterization
Synthesis and Spectral Characterization : The mercury(II)-azoimine compounds synthesized using 1-Ethyl-2-(phenylazo)imidazole and 2-(arylazo)pyrimidines demonstrated distinctive structures characterized by elemental analysis, IR, UV–Vis, 1H NMR spectral data, and X-ray crystal structures. For instance, di[chloro-{1-ethyl-2-(phenylazo)imidazole}(μ-chloro)-mercury(II)] formed a centro-symmetric dimer with asymmetrical chloro-bridges, leading to a rhombohedral plane structure (Chand et al., 2003).
Crystallographic Studies : The crystal structure of 4-Chloro-2-[1-(4-ethylphenyl)-4,5-diphenyl-1H-imidazole-2-yl]phenol was studied, revealing a nearly coplanar arrangement of the chlorophenol and imidazole rings, and various angular subtensions between the ethylphenyl and phenyl rings relative to the imidazole plane (Shraddha et al., 2020).
Chemical Properties and Reactions
Synthesis and Reactions : The study of ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates provided insights into the formation of hydrogen-bonded supramolecular structures in one, two, and three dimensions, demonstrating complex chemical behavior and versatility of these compounds (Costa et al., 2007).
Chemical Synthesis and Evaluation : The synthesis and biological evaluation of 1H-imidazoles highlighted the structure-activity relationship, revealing the impact of structural modifications on the compounds' biological activity and potential pharmaceutical applications (Wiglenda et al., 2005).
Applications in Material Science and Corrosion Inhibition
- Imidazoline Derivatives as Corrosion Inhibitors : A study demonstrated the potential of halogen-substituted imidazoline derivatives as corrosion inhibitors for mild steel in hydrochloric acid solutions, suggesting applications in material preservation and industrial maintenance (Zhang et al., 2015).
Mechanism of Action
Imidazoles
are an important class of heterocyclic compounds that are utilized in a diverse range of applications . They are key components in functional molecules used in everyday applications, including pharmaceuticals and agrochemicals . The development of novel methods for the synthesis of substituted imidazoles is of strategic importance due to the wide range of applications to which this important heterocycle is deployed .
Mode of Action
The mode of action of imidazoles can vary greatly depending on the specific compound and its targets. Some imidazoles work by inhibiting the function of certain enzymes, while others might interact with cell receptors to produce their effects .
Biochemical Pathways
Imidazole derivatives are known to interact with a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The pharmacokinetics of imidazole derivatives can vary widely depending on their chemical structure .
Result of Action
Imidazole derivatives have been found to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Safety and Hazards
Imidazole compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They have been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, reproductive toxicity, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Future Directions
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc . Therefore, there is a great importance of heterocyclic ring containing drugs .
Properties
IUPAC Name |
5-chloro-2-ethyl-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2/c1-2-5-7-3-4(6)8-5/h3H,2H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGGHEGRIGNWPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Fluoro-10,11-dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-one](/img/structure/B1437843.png)
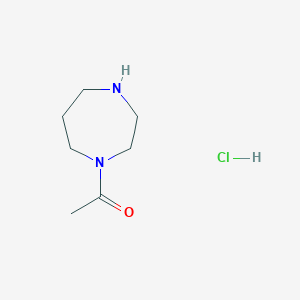
![2-[4-(Hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B1437847.png)
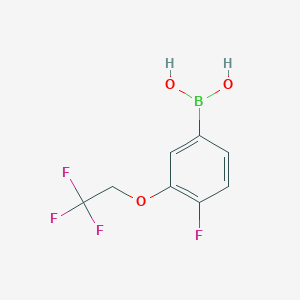
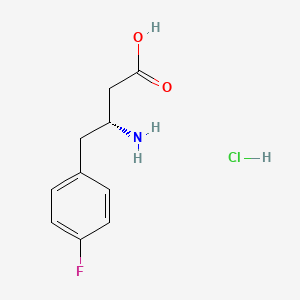
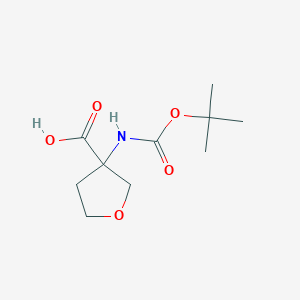
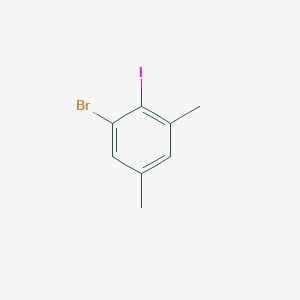

![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-chlorobenzamide](/img/structure/B1437858.png)

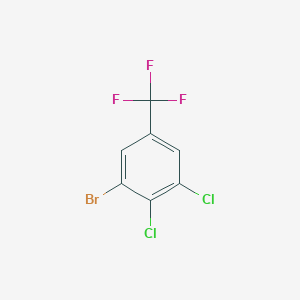
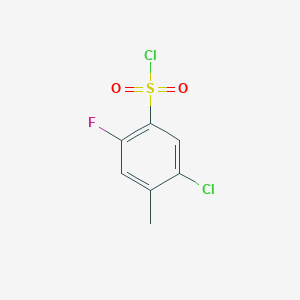
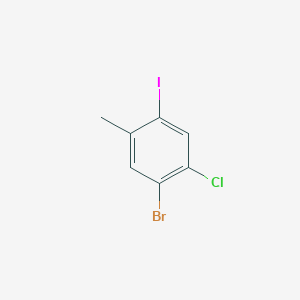
![3-[(4-Bromo-2-fluorophenyl)amino]cyclohex-2-en-1-one](/img/structure/B1437865.png)
